molecular formula C10H9FO3 B13258505 (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid

(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B13258505
M. Wt: 196.17 g/mol
InChI Key: GRSLQFGDSREFRH-TWGQIWQCSA-N
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Description

(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid is a fluorinated α,β-unsaturated carboxylic acid featuring a Z-configuration double bond and a 3-methoxyphenyl substituent. The fluorine atom at the α-position and the methoxy group at the meta position of the phenyl ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(Z)-2-fluoro-3-(3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6-

InChI Key

GRSLQFGDSREFRH-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C(=O)O)\F

Canonical SMILES

COC1=CC=CC(=C1)C=C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid typically involves the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s analogs differ in substituent type (e.g., methoxy, fluoro, hydroxyl, cyano) and position (meta vs. para). Key examples include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid 3-Methylphenyl C₁₀H₉FO₂ 180.18 Lower polarity due to methyl group
(Z)-2-Fluoro-3-(4-methoxyphenyl)acrylic acid 4-Methoxyphenyl C₁₀H₉FO₃ 196.18 Density: 1.271 g/cm³; pKa: ~2.45
(2Z)-2-Fluoro-3-(3-fluorophenyl)prop-2-enoic acid 3-Fluorophenyl C₉H₆F₂O₂ 184.14 Enhanced acidity due to F substituent
(2Z)-3-(4-Hydroxyphenyl)prop-2-enoic acid 4-Hydroxyphenyl C₉H₈O₃ 164.16 Strong H-bonding via -OH group
Ethyl (2Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate 3-Fluorophenyl + cyano C₁₂H₁₀FNO₂ 219.20 Electron-withdrawing cyano group

Key Observations:

  • Substituent Position: Meta-substituted methoxyphenyl derivatives (e.g., the target compound) exhibit distinct electronic effects compared to para-substituted analogs. For example, para-methoxy groups () enhance resonance stabilization, whereas meta-substituents exert weaker resonance effects but influence steric interactions .
  • Electron Effects: Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate acidity. The target compound’s fluorine at C2 increases acidity (lower pKa) relative to non-fluorinated analogs like coumarinic acid (). The methoxy group further fine-tunes solubility and reactivity .
  • Hydrogen Bonding: Hydroxyl groups (e.g., in coumarinic acid, ) enable strong hydrogen bonding, whereas methoxy groups act as weaker acceptors. This impacts crystallization behavior and solubility .

Physicochemical Properties

  • Acidity: The fluorine atom at C2 increases the compound’s acidity compared to non-fluorinated analogs. For instance, the pKa of (Z)-2-fluoro-3-(4-methoxyphenyl)acrylic acid is predicted to be ~2.45 (), lower than coumarinic acid (pKa ~4.5 for hydroxyl-substituted analogs, ).
  • Thermal Stability: Methoxy-substituted derivatives (e.g., ) exhibit higher boiling points (~348°C) compared to fluorophenyl analogs due to increased molecular weight and polarity .
  • Crystallography: Tools like SHELX () are critical for confirming the Z-configuration, which influences packing patterns. Meta-substituted derivatives may exhibit different crystal symmetry compared to para-substituted counterparts .

Biological Activity

(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The chemical formula for (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid is C10H11FO3C_10H_{11}FO_3. Its structure includes a fluoro group and a methoxyphenyl moiety, which significantly influences its reactivity and biological interactions.

PropertyValue
Molecular Weight198.19 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
pKaNot specified

The biological activity of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluoro group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation or cancer progression.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid may mitigate oxidative stress in cells.

Biological Activity Studies

Research has indicated that (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential use as an anticancer agent.
    • Case Study: A study involving human breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
    • Research Findings: In models of induced inflammation, treatment with (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid resulted in decreased levels of pro-inflammatory cytokines.

Comparison with Related Compounds

To contextualize the biological activity of (2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acid, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

CompoundAntiproliferative ActivityAnti-inflammatory Activity
(2Z)-2-Fluoro-3-(3-methoxyphenyl)prop-2-enoic acidModerateSignificant
(E)-m-Coumaric AcidHighModerate
4-Methoxyphenylacetic AcidLowHigh

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